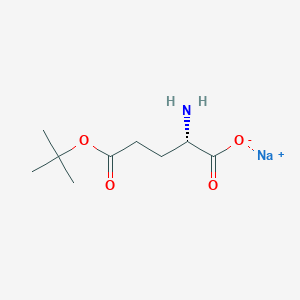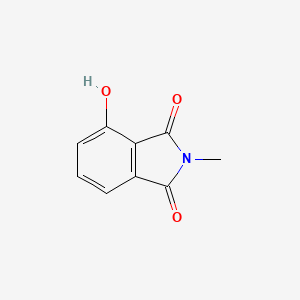
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is notable for its ability to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity. The presence of both a phosphine and an amine group in its structure allows it to act as a bidentate ligand, providing stability and specificity to the metal center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.
Attachment to the Amine: The diphenylphosphanyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Chiral Center: The chiral center is introduced by reacting the intermediate with a chiral amine, such as (S)-N-methylethan-1-amine, under appropriate conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the metal center in its complexes.
Substitution: The amine and phosphine groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals like palladium, rhodium, and iridium, which are then used to catalyze reactions such as hydrogenation, hydroformylation, and cross-coupling with high enantioselectivity.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of metal-based drugs. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalysis helps in the efficient synthesis of complex molecules, reducing the need for extensive purification steps.
Mecanismo De Acción
The mechanism by which (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine exerts its effects involves coordination with a metal center. The phosphine and amine groups act as electron donors, stabilizing the metal and facilitating various catalytic cycles. The chiral center ensures that the reactions proceed with high enantioselectivity, making it a valuable ligand in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine: The enantiomer of the compound , used in similar applications but with opposite chirality.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate phosphine ligand used in similar catalytic processes but lacks the chiral center.
Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in catalysis but does not provide the same level of enantioselectivity.
Uniqueness
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is unique due to its chiral nature and ability to act as a bidentate ligand. This combination allows it to form highly stable and selective complexes with transition metals, making it particularly valuable in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C21H22NP |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m0/s1 |
Clave InChI |
FDKXFWNTWXDTPN-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
SMILES canónico |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


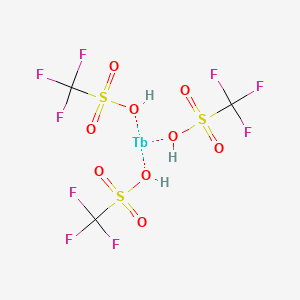
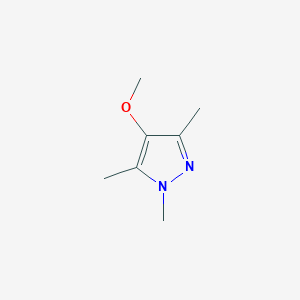
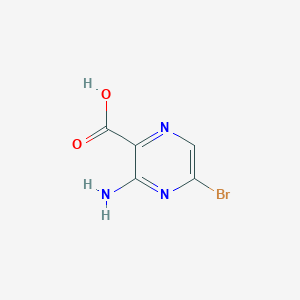


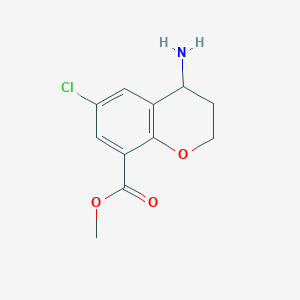
![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
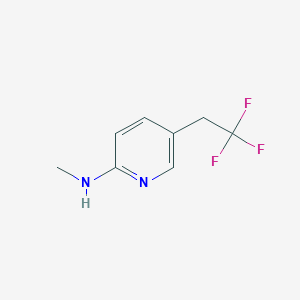
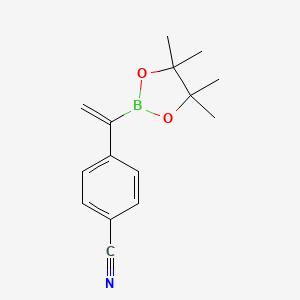
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
